molecular formula C24H26ClN3O2 B4864536 6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Cat. No.: B4864536
M. Wt: 423.9 g/mol
InChI Key: OPJQGWREHXCSNQ-UHFFFAOYSA-N
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Description

6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with a chloro group at the 6-position, a 2-methylphenyl group at the 2-position, and a morpholin-4-yl propyl group at the N-position of the carboxamide.

Preparation Methods

The synthesis of 6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via Friedel-Crafts alkylation using 2-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 3-(morpholin-4-yl)propylamine, under suitable conditions.

Chemical Reactions Analysis

6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Scientific Research Applications

6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate the interactions with specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-chloro-2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    6-chloro-2-(2-methylphenyl)quinoline-4-carboxamide: Lacks the morpholin-4-yl propyl group, which may affect its biological activity.

    2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.

    6-chloro-2-phenyl-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide: Lacks the methyl group on the phenyl ring, which may alter its chemical properties and biological effects.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-2-(2-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-17-5-2-3-6-19(17)23-16-21(20-15-18(25)7-8-22(20)27-23)24(29)26-9-4-10-28-11-13-30-14-12-28/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJQGWREHXCSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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